molecular formula C14H16FN5O B2473709 2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine CAS No. 2380143-24-6

2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine

Cat. No.: B2473709
CAS No.: 2380143-24-6
M. Wt: 289.314
InChI Key: ZVIKCOSLHHPIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine is a complex organic compound that features a combination of pyrimidine and piperidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperidine intermediates. The reaction conditions often include the use of solvents like pyridine and catalysts such as palladium acetate for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium acetate for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrimidine compounds.

Scientific Research Applications

2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-5-boronic acid pinacol ester
  • 5-Bromopyridine
  • 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid

Uniqueness

What sets 2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine apart from similar compounds is its unique combination of fluoropyrimidine and piperidine rings, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c1-10-2-5-16-13(19-10)20-6-3-12(4-7-20)21-14-17-8-11(15)9-18-14/h2,5,8-9,12H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIKCOSLHHPIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.